INCB13739? -

INCB13739?

Catalog Number: EVT-1582140
CAS Number:
Molecular Formula: C19H27ClN2O3S
Molecular Weight: 398.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

INCB13739 is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in the regulation of glucocorticoid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in conditions such as obesity and type 2 diabetes.

Source and Classification

INCB13739 was developed by Incyte Corporation and is classified as a selective inhibitor of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby influencing glucose metabolism and fat accumulation. The inhibition of this enzyme has been associated with improvements in insulin sensitivity and lipid profiles, making INCB13739 a candidate for treating metabolic syndrome and related disorders .

Synthesis Analysis

The synthesis of INCB13739 involves several key steps that utilize established organic chemistry techniques.

Methods and Technical Details

The synthesis typically begins with the preparation of a key intermediate, which is then subjected to various chemical transformations. For example, the initial step may involve the protection of functional groups followed by coupling reactions to form the desired structure. The final product is purified through chromatographic techniques to ensure high purity levels suitable for biological testing.

  1. Key Intermediate Formation: The synthesis often starts with a precursor compound that undergoes protection and activation steps.
  2. Coupling Reactions: These are essential for building the molecular framework of INCB13739, often utilizing reagents like 1-hydroxybenzotriazole and carbodiimides for amide bond formation.
  3. Purification: Final products are typically purified using silica gel chromatography, ensuring that impurities are removed before biological evaluation .
Molecular Structure Analysis

The molecular structure of INCB13739 can be described in terms of its functional groups and stereochemistry.

Structure and Data

INCB13739 possesses a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The detailed structural formula includes:

  • A piperidine ring
  • An aryl sulfonyl group
  • Additional substituents that enhance binding affinity to the target enzyme

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of INCB13739 during its synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of INCB13739 are crucial for understanding its formation and potential reactivity.

Reactions and Technical Details

  1. Protection Reactions: Protecting groups are utilized to prevent unwanted reactions at specific sites during synthesis.
  2. Coupling Reactions: These reactions form the backbone of INCB13739, where amine and acid components are combined to create amide bonds.
  3. Deprotection: After coupling, protecting groups are removed under mild conditions to yield the final compound.

The efficiency of these reactions is typically monitored using Thin Layer Chromatography (TLC) to ensure high yields at each step .

Mechanism of Action

The mechanism by which INCB13739 exerts its effects involves inhibition of 11β-hydroxysteroid dehydrogenase type 1.

Process and Data

Upon administration, INCB13739 binds to the active site of 11β-HSD1, blocking the conversion of cortisone to cortisol. This results in reduced cortisol levels, which can lead to:

  • Improved insulin sensitivity
  • Decreased hepatic glucose production
  • Altered lipid metabolism

Studies have shown that this mechanism can lead to significant improvements in metabolic parameters in animal models and human trials .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of INCB13739 is essential for assessing its suitability as a therapeutic agent.

Properties Data

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific substituents).
  • Solubility: Typically soluble in organic solvents like DMSO, with limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies indicate good stability at room temperature.

These properties influence how INCB13739 is formulated for clinical use, including dosage forms and delivery methods .

Applications

INCB13739 has significant potential applications in scientific research and clinical settings.

Scientific Uses

  1. Metabolic Research: Used extensively in studies investigating metabolic syndrome, obesity, and diabetes.
  2. Drug Development: Serves as a model compound for developing other 11β-HSD1 inhibitors with improved efficacy or safety profiles.
  3. Clinical Trials: Currently undergoing evaluation in clinical trials aimed at assessing its effectiveness in improving glycemic control in patients with type 2 diabetes inadequately controlled by existing therapies .
Biological Rationale for 11β-HSD1 Inhibition in Metabolic Disease

Glucocorticoid Homeostasis and Tissue-Specific Cortisol Amplification

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent enzyme that catalyzes the intracellular conversion of inactive cortisone to physiologically active cortisol. This enzymatic reaction amplifies local glucocorticoid action independently of systemic cortisol levels, functioning as a critical regulator of tissue-specific glucocorticoid exposure [1] [9]. The enzyme is highly expressed in key metabolic tissues including liver, adipose tissue, skeletal muscle, and the central nervous system, creating tissue-specific "cortisol reservoirs" [4] [9].

Table 1: Tissue-Specific Expression and Function of 11β-HSD1

TissueFunctional RoleConsequence of 11β-HSD1 Activity
LiverRegulates gluconeogenic enzymes (PEPCK, G6Pase)Increased hepatic glucose output
Adipose TissuePromotes adipocyte differentiation & lipid accumulationVisceral fat accumulation, leptin dysregulation
MuscleModulates glucose uptake pathwaysInsulin resistance in peripheral tissues
Brain (Hypothalamus)Regulates HPA axis feedback & appetiteHyperphagia, neuroendocrine dysfunction

Transgenic mouse models demonstrate that adipose-specific overexpression of 11β-HSD1 recapitulates the metabolic syndrome phenotype—central obesity, insulin resistance, dyslipidemia, and hypertension—despite normal circulating corticosterone levels [4]. This tissue-specific amplification mechanism establishes 11β-HSD1 as a pivotal therapeutic target for modulating local glucocorticoid excess without disrupting systemic HPA axis function [1] [9].

Pathophysiological Links Between 11β-HSD1 Dysregulation and Metabolic Syndrome

Human obesity features dysregulated 11β-HSD1 activity with paradoxical tissue-specific alterations: elevated activity in adipose tissue and reduced hepatic activity [1] [6]. Adipose tissue from obese humans demonstrates 2-3 fold increased 11β-HSD1 expression and reductase activity, correlating directly with insulin resistance severity and adipocyte size [1] [9]. This adipose-specific hyperactivity creates a vicious cycle wherein locally amplified cortisol:

  • Impairs insulin signaling through downregulation of insulin receptor substrate-1 (IRS-1) phosphorylation
  • Stimulates lipogenesis via upregulation of lipoprotein lipase and fatty acid transporters
  • Promotes adipokine dysregulation (increased leptin, decreased adiponectin) [4] [8]

The selective 11β-HSD1 inhibitor INCB13739 demonstrated compelling efficacy in clinical trials involving type 2 diabetes patients inadequately controlled on metformin monotherapy. In a 12-week randomized trial:

  • Obese patients (BMI >30 kg/m²) receiving 200mg INCB13739 achieved significant reductions in HbA1c (-0.6%), fasting plasma glucose (-24 mg/dL), and HOMA-IR (-24%) versus placebo
  • Hyperlipidemic subgroups showed significant improvements in atherogenic lipids: LDL (-12%), total cholesterol (-9%), triglycerides (-15%)
  • Treatment effects were negligible in overweight patients (BMI ≤30 kg/m²), confirming adipose-specific pathology [2] [6]

Table 2: Metabolic Effects of INCB13739 in Type 2 Diabetes Patients (12-week trial)

ParameterPlacebo-Adjusted Change (200mg dose)P-valueBMI Stratification
HbA1c-0.56%<0.01Significant only in BMI>30
Fasting Plasma Glucose-24.1 mg/dL<0.01Significant only in BMI>30
HOMA-IR-24%<0.05Significant only in BMI>30
LDL Cholesterol-12.3%*<0.05*Hyperlipidemic subgroup
Body Weight-1.2 kg<0.05Not BMI-dependent

Mechanistically, INCB13739 disrupts the cortisol amplification loop in insulin-sensitive tissues without altering basal cortisol homeostasis. This is evidenced by unchanged morning plasma cortisol and maintained cortisol responsivity to ACTH stimulation during treatment [6]. The reversible, dose-dependent increases in ACTH observed (remaining within normal range) reflect intact HPA axis feedback regulation during selective 11β-HSD1 inhibition [2] [6].

Mechanistic Parallels to Cushing's Syndrome Phenotypes

The metabolic manifestations of 11β-HSD1 dysregulation mirror key features of Cushing's syndrome, where chronic systemic glucocorticoid excess induces:

  • Hepatic insulin resistance: Cortisol upregulates gluconeogenic enzymes (PEPCK, G6Pase) via transcriptional activation of FOXO1 and PGC-1α, increasing endogenous glucose production [5] [8]
  • Adipose tissue redistribution: Cortisol stimulates visceral adipogenesis through PPARγ activation while inducing lipolysis in peripheral subcutaneous depots [5] [9]
  • Peripheral glucose disposal defects: Glucocorticoids impair GLUT4 translocation and glycogen synthesis in skeletal muscle [5]

Notably, patients with Cushing's syndrome exhibit a 43-84% prevalence of diabetes mellitus, with insulin resistance persisting years after hypercortisolism correction [5]. This parallels the tissue-specific cortisol amplification in metabolic syndrome and validates 11β-HSD1 as a target for modulating glucocorticoid-related metabolic toxicity.

INCB13739 replicates beneficial aspects of Cushing's remission in metabolic disease models:

  • In diet-induced obese mice, 11β-HSD1 inhibition reduced retroperitoneal fat mass by 31% without affecting lean mass [4]
  • Hepatic insulin sensitivity improved through normalization of gluconeogenic enzyme expression and reduced diacylglycerol accumulation in hepatocytes [4] [8]
  • Dyslipidemia amelioration occurred via restored LDL receptor expression and decreased ApoB100 secretion [6] [9]

The compound's efficacy in atherosclerosis models further demonstrates its cardiometabolic benefits. Apolipoprotein E-deficient mice treated with an 11β-HSD1 inhibitor showed 84% less aortic cholesterol accumulation and reduced serum atherogenic lipids, suggesting potential vascular protection [4].

Table 3: Comparison of Metabolic Features in Cushing's Syndrome vs. 11β-HSD1-Mediated Pathology

Pathological FeatureCushing's Syndrome11β-HSD1 Dysregulation
Systemic Cortisol LevelsConsistently elevatedNormal or mildly elevated
Tissue Cortisol ExposureGeneralized increaseTissue-specific amplification
Insulin Resistance MechanismHepatic + peripheralPrimarily adipose-driven
Adipose DistributionSevere centripetal obesityModerate visceral adiposity
Dyslipidemia PatternMixed hyperlipidemiaAtherogenic (high TG, low HDL)
HPA Axis StatusSuppressedIntact with compensatory ACTH rise

Properties

Product Name

INCB13739?

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

InChI

InChI=1S/C19H27ClN2O3S/c1-14-17(20)10-5-11-18(14)26(24,25)22-12-6-7-15(13-22)19(23)21-16-8-3-2-4-9-16/h5,10-11,15-16H,2-4,6-9,12-13H2,1H3,(H,21,23)

InChI Key

ODRPEKCTTLECBX-UHFFFAOYSA-N

Synonyms

INCB 13739
INCB-13739
INCB13739

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.